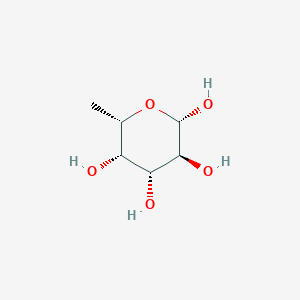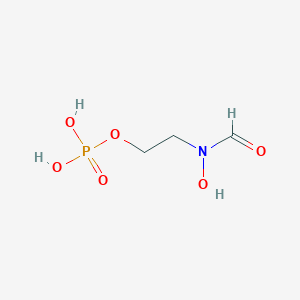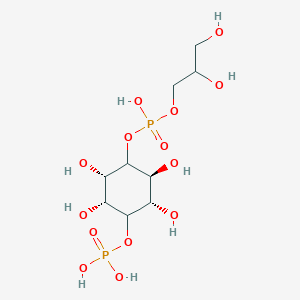![molecular formula C16H20FN3O2S B136858 N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide CAS No. 953776-62-0](/img/structure/B136858.png)
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C16H20FN3O2S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which share structural similarities with the compound due to the presence of fluorinated moieties, are widely used in industrial and commercial applications. The environmental fate and degradation of these chemicals, particularly their microbial degradation, are critical areas of research. Studies have explored the biodegradability of important precursors such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, providing insights into microbial degradation pathways, half-lives, and the potential for defluorination (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Chemistry of Fluorinated Pyrimidines
Fluorinated pyrimidines, closely related to the pyrimidinyl part of the compound, play a significant role in cancer treatment. The synthesis, including the incorporation of radioactive and stable isotopes, and the use of fluorinated pyrimidines (FPs) in treating cancer highlight the importance of understanding the molecular interactions and mechanisms underlying their biological effects. These insights are crucial for the development of more precise cancer therapies in the era of personalized medicine (W. Gmeiner, 2020).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific molecular structures, such as 4-methyl-2,6-diformylphenol (DFP), for detecting various analytes including metal ions, anions, and neutral molecules, represents another application area. These chemosensors' high selectivity and sensitivity for various analytes demonstrate the potential for utilizing similar complex molecules in environmental monitoring, healthcare, and chemical analysis (P. Roy, 2021).
Synthesis and Application of Complex Molecules
Research into the synthesis of complex molecules such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, underscores the importance of developing efficient, cost-effective synthesis methods for complex organic compounds. These studies not only provide insights into chemical synthesis but also highlight the broader implications for pharmaceutical manufacturing and development (Yanan Qiu et al., 2009).
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTXNOOWMMDDLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609722 |
Source


|
| Record name | N-[4-(4-Fluorophenyl)-5-methyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953776-62-0 |
Source


|
| Record name | N-[4-(4-Fluorophenyl)-5-methyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-4-[2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B136780.png)





![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)

![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)


